
4,5-Dinitroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dinitroisoquinoline is a heterocyclic aromatic organic compound, belonging to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of nitro groups at the 4 and 5 positions of the isoquinoline ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dinitroisoquinoline typically involves nitration of isoquinoline. One common method is the reaction of isoquinoline with a mixture of concentrated sulfuric acid and nitric acid, which introduces nitro groups at the 4 and 5 positions. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and degradation of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dinitroisoquinoline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 4,5-Diaminoisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Dinitroisoquinoline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dinitroisoquinoline is primarily related to its ability to interact with biological molecules through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify proteins, DNA, and other cellular components.
Comparación Con Compuestos Similares
Isoquinoline: The parent compound, lacking the nitro groups.
4-Nitroisoquinoline: Contains a single nitro group at the 4 position.
5-Nitroisoquinoline: Contains a single nitro group at the 5 position.
Comparison: 4,5-Dinitroisoquinoline is unique due to the presence of two nitro groups, which significantly alters its chemical reactivity and biological activity compared to isoquinoline and its mono-nitro derivatives. The dual nitro groups enhance its electron-withdrawing capability, making it more reactive in certain chemical reactions and potentially more potent in biological applications .
Propiedades
Número CAS |
111493-33-5 |
|---|---|
Fórmula molecular |
C9H5N3O4 |
Peso molecular |
219.15 g/mol |
Nombre IUPAC |
4,5-dinitroisoquinoline |
InChI |
InChI=1S/C9H5N3O4/c13-11(14)7-3-1-2-6-4-10-5-8(9(6)7)12(15)16/h1-5H |
Clave InChI |
PVXBOYIEXYUFCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
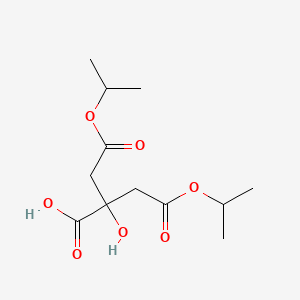
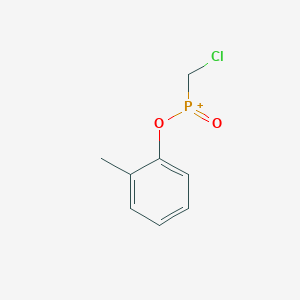

![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
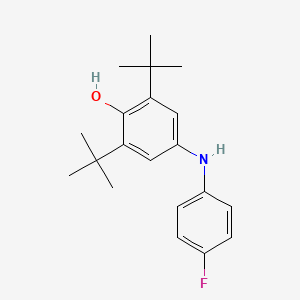
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)

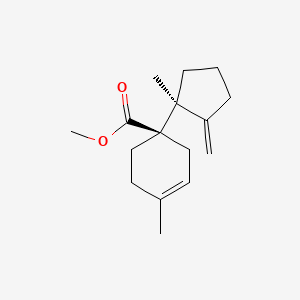

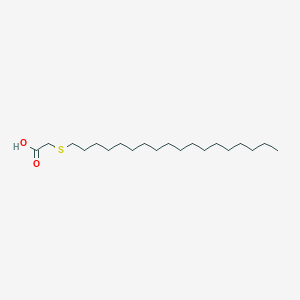
![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)

![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
